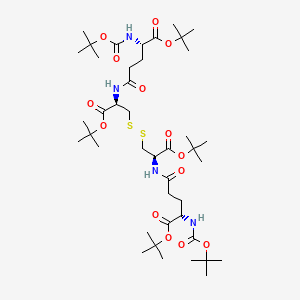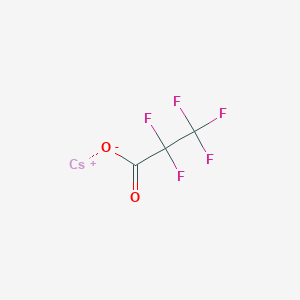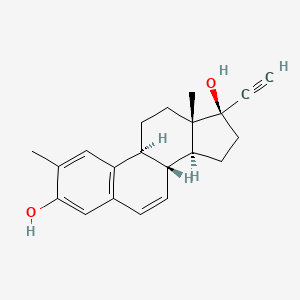
Sulfonmethyloxidoamino Pazopanib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonmethyloxidoamino Pazopanib is a derivative of Pazopanib, a potent and selective multi-targeted receptor tyrosine kinase inhibitor. Pazopanib is primarily used in the treatment of renal cell carcinoma and soft tissue sarcoma. This compound retains the core structure of Pazopanib but includes additional functional groups that may enhance its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulfonmethyloxidoamino Pazopanib involves multiple steps, starting from the core structure of Pazopanib. The process typically includes:
Formation of the core structure: This involves the synthesis of the indazolylpyrimidine core, which is a key component of Pazopanib.
Functional group modifications: Introduction of sulfonmethyloxidoamino groups through specific reactions such as sulfonation and oxidation.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for yield and efficiency, often involving:
Batch reactors: For controlled synthesis and reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Quality control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Sulfonmethyloxidoamino Pazopanib undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form sulfonmethyloxido groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with others to modify its properties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Like sodium borohydride for reduction reactions.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with different pharmacological properties.
Aplicaciones Científicas De Investigación
Sulfonmethyloxidoamino Pazopanib has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying multi-targeted receptor tyrosine kinase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and cancer cell proliferation.
Medicine: Explored for its potential in treating various cancers, particularly those resistant to other treatments.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
Sulfonmethyloxidoamino Pazopanib exerts its effects by inhibiting multiple tyrosine kinases, including:
Vascular endothelial growth factor receptor (VEGFR): Inhibits angiogenesis, reducing blood supply to tumors.
Platelet-derived growth factor receptor (PDGFR): Prevents tumor growth and metastasis.
c-KIT and FGFR: Inhibits other pathways involved in tumor progression.
Comparación Con Compuestos Similares
Similar Compounds
Sunitinib: Another multi-targeted receptor tyrosine kinase inhibitor used in cancer treatment.
Sorafenib: Inhibits similar pathways but has different pharmacokinetic properties.
Axitinib: More selective for VEGFR but less effective against other targets.
Uniqueness
Sulfonmethyloxidoamino Pazopanib is unique due to its additional functional groups, which may enhance its efficacy and reduce side effects compared to other similar compounds.
Propiedades
Fórmula molecular |
C21H23N7O3S |
|---|---|
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
5-[[4-[(2,3-dimethyl-2-oxidoindazol-2-ium-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H23N7O3S/c1-13-5-6-15(11-19(13)32(22,30)31)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4,29)26-18(17)12-16/h5-12H,1-4H3,(H2,22,30,31)(H,23,24,25) |
Clave InChI |
PTBOPTAVIREPMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=N[N+](C(=C4C=C3)C)(C)[O-])S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic Acid](/img/structure/B13433700.png)

![(2R,3R,4R,5S,6S)-6-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13433716.png)

![2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13433735.png)



![Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13433762.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13433788.png)

![2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine](/img/structure/B13433803.png)
![[1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B13433805.png)
